molecular formula C24H27N3O4S2 B2686763 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide CAS No. 899357-69-8

2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide

Cat. No.: B2686763
CAS No.: 899357-69-8
M. Wt: 485.62
InChI Key: JKDQXMZCGXJATI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide features a pyrimidinone core substituted with a 4-isopropylphenyl sulfonyl group at position 5 and a thioether-linked butanamide moiety at position 2. The amide nitrogen is further substituted with a p-tolyl group.

Properties

CAS No.

899357-69-8

Molecular Formula

C24H27N3O4S2

Molecular Weight

485.62

IUPAC Name

N-(4-methylphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]butanamide

InChI

InChI=1S/C24H27N3O4S2/c1-5-20(22(28)26-18-10-6-16(4)7-11-18)32-24-25-14-21(23(29)27-24)33(30,31)19-12-8-17(9-13-19)15(2)3/h6-15,20H,5H2,1-4H3,(H,26,28)(H,25,27,29)

InChI Key

JKDQXMZCGXJATI-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=C(C=C1)C)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidinone Core: This step involves the condensation of appropriate starting materials such as urea or thiourea with β-dicarbonyl compounds under acidic or basic conditions to form the pyrimidinone ring.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

    Thioether Formation: The thioether linkage is formed by reacting the sulfonylated pyrimidinone with a thiol compound under nucleophilic substitution conditions.

    Amidation: The final step involves the coupling of the thioether intermediate with p-tolylbutanamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the pyrimidinone ring.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

Antiviral Properties

Recent research has highlighted the compound's antiviral capabilities, particularly against coronaviruses. In vitro studies demonstrated that this compound inhibited viral infection by approximately 43% at a concentration of 10 μM using a pseudovirus assay. Additionally, it showed significant suppression of superoxide anion generation and elastase release in activated neutrophils, with IC50 values of 1.43 μM and 1.28 μM , respectively . These findings suggest its potential as a therapeutic agent for managing viral infections, particularly in the context of COVID-19.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It was shown to inhibit the release of elastase from human neutrophils and reduce the generation of reactive oxygen species, which are often implicated in inflammatory responses . The ability to modulate neutrophil activity positions this compound as a candidate for developing treatments aimed at inflammatory diseases.

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of similar compounds has provided insights into optimizing efficacy and safety profiles. Variations in substituents on the pyrimidine scaffold have been linked to enhanced biological activity, suggesting that modifications could lead to more potent derivatives . This information is crucial for medicinal chemistry efforts aimed at refining compounds for specific therapeutic targets.

Synthesis and Characterization

The synthesis of 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide involves several steps that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and assessing the purity of synthesized compounds .

Mechanism of Action

The mechanism by which 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Pathway Interference: The compound might interfere with key biological pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Structural and Functional Analogues

Hit15: 2-((5-((4-Isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
  • Structural Differences :
    • Shorter acetamide chain vs. butanamide in the target compound.
    • 3-Methoxyphenyl substituent vs. p-tolyl.
  • Activity :
    • Antiviral : 43% inhibition of pseudovirus infection at 10 μM .
    • Anti-inflammatory : IC50 values of 1.43 μM (superoxide anion generation) and 1.28 μM (elastase release) in human neutrophils .
  • Inference : The 3-methoxy group may enhance hydrogen bonding with targets, while the acetamide chain offers optimal steric compatibility. The target compound’s p-tolyl and longer butanamide chain could improve lipophilicity but may reduce binding affinity .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide
  • Structural Differences: 4-Methylpyrimidinone vs. 4-isopropylphenyl sulfonyl. Benzyl substituent vs. p-tolyl.
  • Activity: No biological data reported, but the lack of a sulfonyl group likely diminishes antiviral/anti-inflammatory efficacy compared to the target compound .
2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (Compound 18)
  • Structural Differences: 4-Aminopyrimidinone vs. sulfonyl-substituted core. Thiazole-containing amide vs. p-tolyl butanamide.
  • The amino group may enhance solubility, while the thiazole ring could modulate target selectivity .
ZHK: 2-((5-Cyano-4-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)propanamide
  • Structural Differences: Electron-withdrawing groups (cyano, dichlorophenyl) vs. 4-isopropylphenyl sulfonyl. Sulfamoylphenyl substituent vs. p-tolyl.
  • Activity : Potent inhibitor of lactate dehydrogenase-5 (LDH-5) with IC50 = 0.87 μM. The dichlorophenyl and sulfamoyl groups enhance enzyme binding via hydrophobic and polar interactions .

Structure-Activity Relationship (SAR) Analysis

Compound Feature Impact on Activity Example Compounds
Sulfonyl Group (Position 5) Critical for dual antiviral/anti-inflammatory activity; enhances target binding. Hit15 , Target Compound
Amide Chain Length Acetamide (Hit15) optimizes steric fit; butanamide (target) may improve bioavailability. Hit15 , Target Compound
Aryl Substituents 3-Methoxyphenyl (Hit15) supports H-bonding; p-tolyl (target) increases lipophilicity. Hit15 , Target Compound
Pyrimidinone Modifications Electron-withdrawing groups (e.g., cyano in ZHK) enhance enzyme inhibition. ZHK

Biological Activity

The compound 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide , referred to as Hit15 , has garnered attention in recent pharmacological research due to its potential antiviral and anti-inflammatory properties. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Hit15 exhibits dual action as both an antiviral and an anti-inflammatory agent. The compound's structure allows it to interact with key biological pathways involved in inflammation and viral replication.

  • Antiviral Activity :
    • Hit15 demonstrated a significant inhibitory effect on viral infection, achieving a reduction of 43% at a concentration of 10 μM in pseudovirus assays targeting COVID-19. This effect was attributed to its ability to suppress the generation of superoxide anions and elastase release in activated human neutrophils, which are critical factors in the inflammatory response associated with viral infections .
  • Anti-inflammatory Activity :
    • The compound showed potent anti-inflammatory effects by inhibiting the release of elastase and superoxide anion generation in activated neutrophils, with IC50 values of 1.43 μM and 1.28 μM, respectively. These results indicate its potential utility in treating conditions exacerbated by inflammation .

In Vitro Studies

In vitro evaluations have highlighted several key findings regarding Hit15:

  • Neutrophil Activation : The compound effectively reduced the activation of neutrophils induced by fMLF (formyl-methionyl-leucyl-phenylalanine) and cytochalasin B, which are known to trigger inflammatory responses .
  • Janus Kinase Inhibition : Preliminary data suggest that Hit15 may inhibit Janus kinase (Jak3), a critical mediator in inflammatory signaling pathways, further supporting its potential as an anti-inflammatory agent .

Case Studies

Recent studies have explored the safety and efficacy profile of Hit15:

  • A study involving healthy volunteers indicated that compounds structurally similar to Hit15 exhibited an excellent safety profile while also affecting lipid metabolism positively, suggesting a broad therapeutic window for compounds within this class .

Comparative Analysis

The following table summarizes the biological activities and mechanisms observed for Hit15 compared to other related compounds:

Compound NameAntiviral ActivityAnti-inflammatory ActivityIC50 (μM)Notes
Hit1543% inhibition at 10 μMEffective; elastase release inhibition1.43 (elastase), 1.28 (superoxide)Dual-action potential
PF-06282999Not specifiedSignificant MPO inhibitionNot reportedAdvanced to clinical trials
Other AnaloguesVariableModerate effectsVariesStructure-dependent activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.